6-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the nitrile group, the chlorophenyl group, the fluorophenyl group, and the sulfanyl group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the nitrile, sulfanyl, chlorophenyl, and fluorophenyl groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The nitrile group could undergo reactions such as hydrolysis or reduction, while the sulfanyl group could participate in oxidation-reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the nature of its functional groups and its overall structure .Scientific Research Applications
Proton Exchange Membranes for Fuel Cells
Partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers, synthesized through nucleophilic substitution copolymerization, demonstrate applications in proton exchange membranes (PEMs) for direct methanol fuel cells (DMFCs) and H2/air fuel cells. These materials offer tunable properties such as water uptake, proton conductivity, and methanol permeabilities, influenced by their molecular structure. The research suggests that partial fluorination of these membranes can enhance their performance and durability in DMFC applications (Sankir et al., 2007).
Kinetic Investigation of Hydrolysis
A kinetic study on the hydrolysis of aryl(fluoro)(phenyl)-λ6-sulfanenitriles, which may include compounds similar in structure to "6-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile," reveals insights into the SN1 mechanism and the influence of solvent ionizing power on reaction rates. This research provides foundational knowledge for understanding the reactivity and potential applications of such compounds in organic synthesis (Dong et al., 2001).
Transparent Polyimides with High Refractive Index
Research on transparent polyimides derived from thiophenyl-substituted benzidines, which share structural motifs with the compound , shows potential applications in creating materials with high refractive indices and small birefringences. These materials exhibit good thermomechanical stabilities, making them suitable for optical and electronic applications (Tapaswi et al., 2015).
Synthesis and Cytotoxicity Assay of Thiophene-containing Compounds
A study on the synthesis, molecular structure optimization, and cytotoxicity assay of a novel thiophene-containing compound offers insights into the medicinal chemistry potential of similar compounds. Although the study focuses on thiophene derivatives, the methodologies and findings could be relevant to the synthesis and biological evaluation of "this compound" related compounds (Mabkhot et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-(4-fluorophenyl)sulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN2S/c19-14-4-1-12(2-5-14)17-10-3-13(11-21)18(22-17)23-16-8-6-15(20)7-9-16/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRRIBGCZODUDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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